3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways involved in disease progression.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may disrupt microbial cell membranes, leading to cell lysis and death. In its potential anticancer applications, the compound may inhibit enzymes such as kinases or proteases, thereby interfering with cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the methylsulfanylphenyl group, which may result in different chemical properties and biological activities.
5-(2-Methylsulfanylphenyl)-1,2,4-oxadiazole:
Uniqueness
3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both the chlorophenyl and methylsulfanylphenyl groups. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-13-5-3-2-4-12(13)15-17-14(18-19-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJTVLHTTQHVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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